molecular formula C15H19NO3 B11854932 7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane

7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane

Cat. No.: B11854932
M. Wt: 261.32 g/mol
InChI Key: JJCFZHYMXKPBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane is a spirocyclic compound featuring a benzodioxole moiety attached to a 7-azaspiro[3.5]nonane core. This structure combines a rigid spirocyclic framework with a lipophilic benzodioxole group, making it a candidate for drug discovery, particularly in targeting central nervous system (CNS) or enzyme-related pathways. Its synthesis involves multi-step routes, including cyclization of N-piperonyl-piperidine derivatives under non-aqueous conditions .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane

InChI

InChI=1S/C15H19NO3/c1-2-13-14(19-11-18-13)7-12(1)8-16-5-3-15(4-6-16)9-17-10-15/h1-2,7H,3-6,8-11H2

InChI Key

JJCFZHYMXKPBRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12COC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Epoxidation-Ring Expansion Strategy

A patent-pending method (CN102659678B) describes an alternative approach using epoxidation and ring expansion . This two-step process starts with the reaction of compound II (tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate) and compound V (an epoxide precursor) in the presence of sodium hydride. The epoxidation step employs meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2\text{H}_2\text{O}_2) to form an intermediate epoxide, which undergoes ring expansion to yield the target spirocompound.

Key Advantages:

  • Scalability: The method avoids hazardous reagents like nitromethane, which is flammable and unsuitable for industrial use .

  • Yield: Achieves a total yield of 70.7%, significantly higher than earlier routes .

Optimized Parameters:

ParameterValue
Molar Ratio (II:V:NaH)1.0 : 1.0 : 1.5–4.0
SolventTHF or dimethylformamide (DMF)
Temperature60–120°C (Step 1)
Epoxidation ReagentmCPBA or H2O2\text{H}_2\text{O}_2
Final SolventDichloromethane (DCM) or acetonitrile

This method’s efficiency stems from the strategic use of tert-butyl carbamate protecting groups, which enhance reaction selectivity and reduce side reactions .

Comparative Analysis of Synthetic Routes

To evaluate the practicality of each method, critical parameters are contrasted below:

Parameter Michael Addition Epoxidation-Ring Expansion
Starting MaterialsPiperonylamine, oxetane derivativestert-butyl carbamate, epoxide precursors
Reaction Steps2 (Michael addition + cyclization)2 (Epoxidation + ring expansion)
Hazardous ReagentsNone reportedAvoids nitromethane
YieldModerate (inferred)70.7% (reported)
ScalabilityLaboratory-scaleIndustrial-scale feasible
Cost EfficiencyModerate (requires specialized esters)High (commodity reagents)

The epoxidation-ring expansion method outperforms classical approaches in yield and safety, making it preferable for large-scale synthesis. However, the Michael addition route remains valuable for accessing structural analogs via modular ester substitutions .

Mechanistic Insights and Byproduct Formation

In the Michael addition pathway, side reactions may arise from over-alkylation or incomplete cyclization. The use of TBAB mitigates this by stabilizing transition states and enhancing reaction homogeneity . Conversely, the epoxidation method’s reliance on mCPBA introduces risks of over-oxidation, necessitating precise stoichiometric control .

Byproduct Analysis:

  • Michael Addition: Traces of unreacted dimethyl malonate or dimerized esters may occur, separable via column chromatography .

  • Epoxidation: Residual epoxide intermediates or tert-butyl carbamate derivatives require careful purification using recrystallization .

Chemical Reactions Analysis

Types of Reactions

7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acidic or basic conditions, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Spirocyclic Compounds

The compound belongs to a class of spirocyclic oxetanes and azetidines. Key structural analogs include:

Compound Name Core Structure Substituent Key Differences
6-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane Spiro[3.3] (smaller ring) Benzodioxole at position 6 Smaller spiro system (5-membered vs. 7-membered)
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azaspiro[3.5]nonane Spiro[3.5] Benzodioxole at position 5 Substituent position variation
7-(4-Phenylquinolin-2-yl)-2-oxa-7-azaspiro[3.5]nonane Spiro[3.5] 4-Phenylquinoline substituent Bulkier aromatic group enhances π-π interactions
2-Oxa-7-azaspiro[3.5]nonane (base structure) Spiro[3.5] No substituent Lacks benzodioxole; simpler structure
6,6-Dimethyl-5-oxa-7-azaspiro[3.5]nonane Spiro[3.5] with dimethyl Methyl groups at position 6 Increased steric hindrance

Key Insights :

  • The spiro[3.5]nonane core provides conformational rigidity, while substituents modulate lipophilicity and target binding.
  • The benzodioxole group enhances metabolic stability compared to simpler analogs like 2-oxa-7-azaspiro[3.5]nonane .

Physicochemical Properties

Comparative data for selected compounds:

Property 7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane 2-Oxa-7-azaspiro[3.5]nonane (base) 7-(4-Phenylquinolin-2-yl)-2-oxa-7-azaspiro[3.5]nonane
Molecular Weight 275.3 g/mol (calculated) 127.18 g/mol 354.4 g/mol (calculated)
LogP (lipophilicity) ~2.5 (estimated) 0.8 ~3.8 (estimated)
Solubility (pH 7.4) Moderate (25 µM in PBS) High (due to smaller size) Low (due to aromatic bulk)
pKa 8.2 (tertiary amine) 7.9 8.5 (quinoline N basicity)

Notes:

  • The benzodioxole group increases lipophilicity (LogP ~2.5) compared to the base compound (LogP 0.8), improving membrane permeability but reducing aqueous solubility .
  • Bulkier substituents (e.g., 4-phenylquinoline) further reduce solubility but enhance target affinity in enzyme inhibition assays .
Enzyme Inhibition
  • EGFR Inhibition: A structurally related compound, 4-anilinoquinazoline substituted with 2-oxa-6-azaspiro[3.4]octane, showed potent EGFR inhibitory activity (IC50 < 50 nM in HCC827 and A549 lung cancer cells) .
  • HDAC/EZH2 Dual Inhibition : Spirocyclic compounds with similar frameworks are explored as dual epigenetic modulators, though specific data for this compound is pending .
Metabolic Stability
  • The benzodioxole group in 7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane enhances resistance to oxidative metabolism compared to non-aromatic analogs, as shown in liver microsome assays .
Chemical Stability
  • Stable under physiological pH (2–10) for >24 hours, as confirmed by HPLC studies .

Pharmacological Potential

  • Prodrug Development : The tertiary amine can be functionalized to improve solubility (e.g., hydrochloride salts) or target specificity .

Biological Activity

7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane, with CAS number 1045708-93-7, is a compound of interest due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 261.32 g/mol
  • Structure : The compound features a spirocyclic structure that is expected to influence its biological interactions.

Research indicates that this compound may act as an inhibitor of RNA polymerase in respiratory syncytial virus (RSV), a significant target for antiviral drug development. The interaction with viral enzymes suggests potential therapeutic applications in treating viral infections.

Enzyme Inhibition

Studies have shown that 7-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and metabolic processes, making it a candidate for further investigation in drug development .

Receptor Binding

The compound has been evaluated for its binding affinity to various receptors. Preliminary findings suggest that it may interact with GPR119 receptors, which are implicated in glucose metabolism and insulin secretion. In vivo studies demonstrated that certain derivatives of this compound exhibit glucose-lowering effects in diabetic models .

Case Study 1: Antiviral Activity

In a laboratory setting, the compound was tested against RSV. The results indicated a dose-dependent inhibition of viral replication, supporting its potential use as an antiviral agent. The study emphasized the need for further exploration into its pharmacokinetics and safety profile.

Case Study 2: Metabolic Effects

Another study focused on the metabolic effects of this compound in animal models. It showed significant improvements in glucose tolerance and insulin sensitivity, indicating its potential as a therapeutic agent for type 2 diabetes management .

Research Findings

Study Findings
Antiviral ActivityInhibition of RSV replication; potential antiviral applications
Enzyme InhibitionAltered metabolic pathways; potential implications for metabolic disorders
Receptor BindingInteraction with GPR119; glucose-lowering effects observed in diabetic models

Q & A

Q. What are the common synthetic routes for 7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane, and how do reaction conditions influence yields?

Methodological Answer: Synthesis typically involves multi-step cyclization or substitution reactions. For example:

  • Nucleophilic substitution : Reacting spirocyclic amines (e.g., 2-oxa-7-azaspiro[3.5]nonane) with electrophilic benzo[d][1,3]dioxole derivatives under basic conditions (e.g., K₂CO₃ in methanol/water) .
  • Reductive amination : Using lithium aluminum hydride (LiAlH₄) to reduce intermediates, achieving yields >82% in optimized protocols .
  • Oxidative cyclization : Employing Oxone® in formic acid to form fused benzimidazole derivatives, though yields vary with substituents .
    Key Variables : Solvent polarity, temperature (e.g., 60–80°C for cyclization), and catalyst choice (e.g., Pd for cross-coupling).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies spirocyclic core signals (e.g., δ 3.5–4.5 ppm for oxetane protons) and benzo[d][1,3]dioxole aromatic protons (δ 6.7–7.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₂₀N₂O₃: [M+H]+ = 289.155) .
  • X-ray Diffraction (XRD) : Resolves stereochemistry of the spirocenter and confirms ring fusion .
  • HPLC-PDA : Validates purity (>95%) by quantifying impurities from side reactions (e.g., incomplete substitution) .

Q. What structural features of this compound influence its reactivity and biological interactions?

Methodological Answer:

  • Spirocyclic Rigidity : The 2-oxa-7-azaspiro[3.5]nonane core restricts conformational flexibility, enhancing binding selectivity to enzymes like EGFR or Plasmodium falciparum targets .
  • Electron-Rich Benzo[d][1,3]dioxole : Acts as a hydrogen-bond acceptor, improving solubility and interactions with hydrophobic pockets in receptors .
  • Steric Effects : Substituents on the benzyl group (e.g., nitro or methoxy) modulate steric hindrance, affecting reaction kinetics in substitutions .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yields of 7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane derivatives?

Methodological Answer:

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts for cross-coupling steps to reduce byproducts (e.g., dehalogenation) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitutions, while anhydrous conditions prevent hydrolysis of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclizations, improving yields by 15–20% .
  • DoE (Design of Experiments) : Statistically optimize temperature, stoichiometry, and pH using software (e.g., JMP) to identify robust conditions .

Q. How do structural modifications (e.g., substituent variations) impact biological activity and binding affinity?

Methodological Answer:

  • SAR Studies :
    • Nitro Groups : Introduce at the benzyl position (e.g., 2-nitrophenyl) to enhance antiplasmodial activity (IC₅₀ = 0.8 µM vs. Pf) but reduce solubility .
    • Methoxy Groups : Improve metabolic stability (e.g., 3,6-dimethoxy derivatives show t₁/₂ >6h in microsomal assays) .
    • Spirocycle Expansion : 7-azaspiro[4.4]nonane analogs exhibit higher EGFR inhibition (IC₅₀ = 12 nM) due to increased ring strain .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to cytochrome P450 enzymes, guiding rational design .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Assay Standardization : Control variables like ATP concentration in kinase assays or parasite strain (e.g., Pf3D7 vs. PfDd2) in antiplasmodial tests .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that contribute to discrepancies in reported activities .
  • Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) alongside enzymatic assays to distinguish direct inhibition from off-target effects .
  • Data Normalization : Express IC₅₀ values relative to positive controls (e.g., chloroquine for Pf studies) to minimize inter-lab variability .

Q. What strategies are effective in resolving stereochemical uncertainties during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak AD-H columns to separate enantiomers (e.g., (5R)- vs. (5S)-configurations) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed couplings to enforce stereoselectivity (>90% ee) .
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration by comparing experimental and DFT-simulated spectra .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • In Vitro :
    • Cancer : NCI-60 cell panel for cytotoxicity profiling; A549/HCC827 for EGFR-driven tumors .
    • Antimicrobial : Microplate Alamar Blue assay for Pf growth inhibition; MIC determination against Gram-positive bacteria .
  • In Vivo :
    • Murine Models : PK/PD studies in BALB/c mice (e.g., 10 mg/kg oral dosing) to assess bioavailability and toxicity .
    • Xenografts : Evaluate tumor regression in HCT-116 colorectal cancer models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.